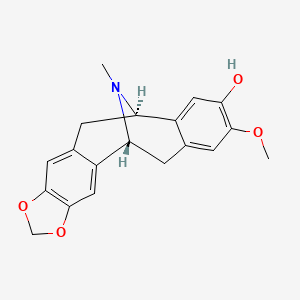
Caryachine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caryachine is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Caryachine typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as the methoxy and methyl groups. Common reagents used in these reactions include strong acids and bases, as well as various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Caryachine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Analgesic Properties
Caryachine and its derivatives have been studied for their analgesic effects. Research indicates that this compound may interact with GABA-A receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction suggests potential use in pain management and treatment of conditions like neuropathic pain .
1.2 Antimicrobial Activity
this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
1.3 Anti-inflammatory Effects
this compound's anti-inflammatory properties have been documented in various studies, highlighting its potential in treating inflammatory diseases. The compound may modulate inflammatory pathways, providing a basis for its use in conditions like arthritis and other inflammatory disorders .
Nanotechnology Applications
2.1 Polyphenol-Containing Nanoparticles
this compound's phenolic structure allows it to be utilized in the synthesis of nanoparticles for biomedical applications. These nanoparticles exhibit antioxidant properties and can be used for drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .
2.2 Biosensing and Bioimaging
The unique properties of this compound enable its use in biosensing technologies and bioimaging applications. Its ability to form stable complexes with metal ions can be exploited to develop sensors for detecting biological markers or environmental pollutants .
Biochemical Research
3.1 Metabolite Profiling
this compound is often used as a reference compound in the profiling of secondary metabolites from plant extracts. Its presence aids in understanding the biosynthetic pathways of other alkaloids and phenolic compounds, providing insights into plant metabolism and potential therapeutic uses .
3.2 Molecular Interactions
Research involving this compound has contributed to understanding its molecular interactions within biological systems. Studies using techniques like nuclear magnetic resonance spectroscopy have elucidated its structural characteristics and reactivity patterns, which are critical for drug design .
Case Studies
Mécanisme D'action
The mechanism of action of Caryachine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Propriétés
Numéro CAS |
37687-27-7 |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-14-4-11-6-18-19(24-9-23-18)8-13(11)15(20)3-10-5-17(22-2)16(21)7-12(10)14/h5-8,14-15,21H,3-4,9H2,1-2H3/t14-,15-/m1/s1 |
Clé InChI |
TZJNFQHUSMXCIT-HUUCEWRRSA-N |
SMILES |
CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)O)OC)OCO4 |
SMILES isomérique |
CN1[C@@H]2CC3=CC4=C(C=C3[C@H]1CC5=CC(=C(C=C25)O)OC)OCO4 |
SMILES canonique |
CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)O)OC)OCO4 |
Synonymes |
caryachine isocaryachine-N-oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















